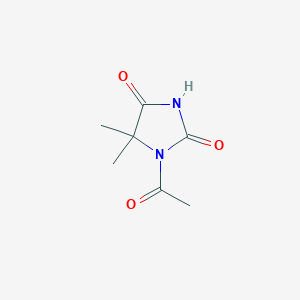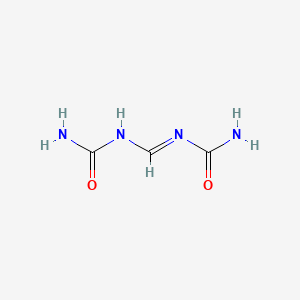
(s)-Allylmethylphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(phenyl)(prop-2-en-1-yl)silane: is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a phenyl group, and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrosilylation Reaction: One common method for synthesizing Methyl(phenyl)(prop-2-en-1-yl)silane involves the hydrosilylation of phenylacetylene with methylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon triple bond of the alkyne.
Grignard Reaction: Another synthetic route involves the reaction of phenylmagnesium bromide with methyl(prop-2-en-1-yl)silane. This method requires the preparation of the Grignard reagent, which then reacts with the silicon compound to form the desired product.
Industrial Production Methods: Industrial production of Methyl(phenyl)(prop-2-en-1-yl)silane often involves large-scale hydrosilylation processes using specialized reactors and catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl(phenyl)(prop-2-en-1-yl)silane can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions often lead to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives with reduced functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the silicon atom is attacked by nucleophiles, leading to the replacement of one of its substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, alkoxides, and amines.
Major Products Formed:
Oxidation: Silanol and siloxane derivatives.
Reduction: Reduced silane derivatives.
Substitution: Various substituted silane compounds.
Scientific Research Applications
Chemistry: Methyl(phenyl)(prop-2-en-1-yl)silane is used as a precursor in the synthesis of advanced materials, including polymers and resins. Its unique structure allows for the creation of materials with enhanced properties, such as increased thermal stability and improved mechanical strength.
Biology and Medicine: In biological research, this compound is explored for its potential use in drug delivery systems and as a component in bio-compatible materials. Its ability to form stable bonds with organic molecules makes it a valuable tool in the development of new pharmaceuticals and medical devices.
Industry: Industrially, Methyl(phenyl)(prop-2-en-1-yl)silane is utilized in the production of coatings, adhesives, and sealants. Its chemical properties contribute to the durability and performance of these products, making it a key ingredient in various commercial applications.
Mechanism of Action
The mechanism by which Methyl(phenyl)(prop-2-en-1-yl)silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The pathways involved in these reactions often include the formation of intermediate species, such as silanols and siloxanes, which further react to produce the final products.
Comparison with Similar Compounds
Phenylsilane: Similar to Methyl(phenyl)(prop-2-en-1-yl)silane but lacks the prop-2-en-1-yl group.
Methylphenylsilane: Contains a methyl and phenyl group bonded to silicon but lacks the prop-2-en-1-yl group.
Diphenylsilane: Contains two phenyl groups bonded to silicon, differing in the absence of the methyl and prop-2-en-1-yl groups.
Uniqueness: Methyl(phenyl)(prop-2-en-1-yl)silane is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and reactions that are not possible with other similar compounds, making it a valuable compound in various applications.
Properties
Molecular Formula |
C10H13Si |
|---|---|
Molecular Weight |
161.29 g/mol |
InChI |
InChI=1S/C10H13Si/c1-3-9-11(2)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 |
InChI Key |
IYEKIHAPFATTIN-UHFFFAOYSA-N |
Isomeric SMILES |
C[Si@@](CC=C)C1=CC=CC=C1 |
Canonical SMILES |
C[Si](CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide](/img/structure/B14724383.png)

methanol](/img/structure/B14724394.png)
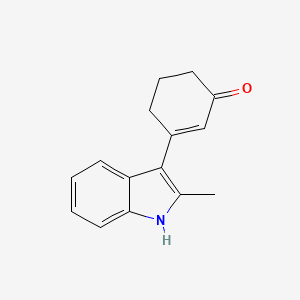

![4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol](/img/structure/B14724420.png)
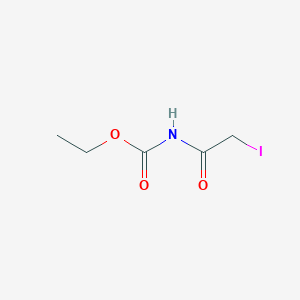

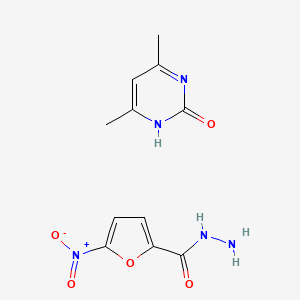

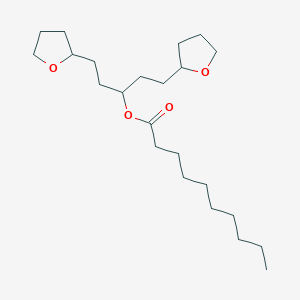
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol](/img/structure/B14724458.png)
